molecular formula C23H18FN5O2S B2801035 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 852167-67-0

2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2801035
CAS No.: 852167-67-0
M. Wt: 447.49
InChI Key: XEAFRCHPUFJDQX-UHFFFAOYSA-N
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Description

2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an indole moiety, a triazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions The process begins with the preparation of the indole and triazole intermediates, followed by their coupling through a sulfanyl linkage

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Triazole Formation: The triazole ring is typically formed through a cyclization reaction involving hydrazine and a suitable nitrile.

    Coupling Reaction: The indole and triazole intermediates are coupled using a thiol reagent to form the sulfanyl linkage.

    Final Modification: The furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the indole moiety, potentially altering the electronic properties of the compound.

    Substitution: The furan ring and the fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve bases like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole or indole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole moieties are known to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[(5Z)-4-(4-chlorophenyl)-5-indol-3-ylidene-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
  • 2-[[(5Z)-4-(4-bromophenyl)-5-indol-3-ylidene-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide distinguishes it from its analogs with different halogen substitutions. This fluorine substitution can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a unique and valuable compound for research and development.

Biological Activity

The compound 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a novel triazole derivative with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects. The compound's unique structure contributes to its diverse biological functions.

Chemical Structure and Properties

The compound's molecular formula is C_{24}H_{21}F_{N}_{5}O_{S} with a molecular weight of 477.95 g/mol . It features a triazole ring linked to an indole moiety and a furan group, which enhances its pharmacological properties. The following table summarizes its key characteristics:

PropertyValue
Molecular Weight477.95 g/mol
Molecular FormulaC24 H21 F N5 O S
LogP5.5417
Polar Surface Area57.733 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

Antimicrobial Activity

Research indicates that triazole derivatives exhibit promising antimicrobial properties. In particular, compounds similar to This compound have shown effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values for related triazole compounds range from 20–70 µM against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Triazole-containing compounds are recognized for their anticancer properties. Studies have demonstrated that similar derivatives can inhibit cancer cell lines effectively:

  • For instance, certain triazole derivatives exhibited IC50 values as low as 6.2 µM against colon carcinoma cells .
  • The mechanism of action is believed to involve the modulation of enzyme activity and interference with cellular signaling pathways critical for cancer cell proliferation.

Other Pharmacological Effects

Beyond antimicrobial and anticancer activities, triazoles have been investigated for various other biological effects:

  • Antiviral Activity : Some sulfanyltriazoles have shown potential against HIV by overcoming resistance in certain viral strains .
  • Anti-inflammatory Properties : Compounds with similar structures have been noted for their ability to reduce inflammation in various models .

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

  • In a study evaluating the antibacterial activity of several triazole compounds, derivatives similar to the target compound were tested against MRSA and exhibited significant inhibition compared to standard antibiotics .
  • Another study focused on the anticancer potential of triazole derivatives, revealing that specific modifications in the structure led to enhanced cytotoxicity against breast cancer cell lines .

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O2S/c24-15-7-9-16(10-8-15)29-22(19-13-25-20-6-2-1-5-18(19)20)27-28-23(29)32-14-21(30)26-12-17-4-3-11-31-17/h1-11,13,25H,12,14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAFRCHPUFJDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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